

# Placental Growth Hormone: A Pivotal Regulator of Maternal Metabolism During Pregnancy

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Pregnancy presents a unique metabolic challenge for the maternal system, necessitating profound adaptations to ensure adequate nutrient supply for fetal growth and development. 

Placental Growth Hormone (PGH), a key endocrine player, emerges from the syncytiotiotrophoblast of the placenta to orchestrate a significant portion of this metabolic reprogramming.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted functions of PGH in maternal metabolism, its signaling cascades, and the experimental methodologies employed to elucidate its physiological roles. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, metabolism, and obstetrics.

## Core Functions of Placental Growth Hormone in Maternal Metabolism

PGH, also known as growth hormone variant (GH-V), is a protein that differs from pituitary growth hormone (GH-N) by only 13 amino acids.[4] Despite this high degree of homology, its secretion pattern and metabolic effects are distinct. Unlike the pulsatile release of pituitary GH, PGH is secreted continuously into the maternal circulation, with its levels steadily increasing



from the fifth week of gestation and completely replacing pituitary GH by around 20 weeks.[2] [4] This sustained presence of PGH is central to its profound impact on maternal metabolism.

The primary metabolic functions of PGH are aimed at increasing the availability of nutrients, particularly glucose and lipids, for the developing fetus.[5] This is achieved through several key mechanisms:

- Induction of Insulin Resistance: One of the most significant effects of PGH is the promotion of a state of insulin resistance in the mother.[1][3][4][6] This physiological adaptation ensures that maternal glucose uptake by peripheral tissues is reduced, thereby elevating maternal blood glucose levels and facilitating its transport across the placenta to the fetus.[7] Studies in transgenic mice overexpressing human PGH have demonstrated severe insulin resistance, characterized by hyperinsulinemia in the presence of normal glucose levels.[8]
- Stimulation of Lipolysis: PGH has potent lipolytic properties, promoting the breakdown of maternal fat stores.[2] This releases free fatty acids into the maternal circulation, which serve as an alternative energy source for the mother, further sparing glucose for the fetus.[2]
- Gluconeogenesis and Anabolism: PGH stimulates maternal hepatic gluconeogenesis, the
  production of glucose from non-carbohydrate precursors, contributing to the maintenance of
  elevated maternal blood glucose levels.[2] It also promotes maternal anabolism, ensuring the
  availability of essential building blocks for both maternal and fetal tissues.[2]
- Regulation of Insulin-Like Growth Factor-I (IGF-I): PGH is a major regulator of maternal IGF-I, a key hormone involved in fetal growth.[2][9][10] Maternal IGF-I levels are positively correlated with PGH concentrations throughout pregnancy.[4][9][10] IGF-I, in turn, mediates many of the anabolic and growth-promoting effects attributed to PGH.[2]

# Quantitative Data on Placental Growth Hormone and Maternal Metabolism

The following tables summarize key quantitative data from various studies, providing a comparative overview of PGH levels and its metabolic effects in different physiological and pathological states.



Parameter	Non-Diabetic Pregnancy	Type 1 Diabetic Pregnancy	p-value	Reference
Maternal PGH (ng/mL)	Not significantly different	Not significantly different	NS	[11]
Maternal IGF-I (ng/mL)	Higher	Lower	p = 0.03	[11]
Maternal IGFBP- 3 (ng/mL)	Lower	Higher	<0.05	[11]
Fetal PGH (ng/mL)	Not significantly different	Not significantly different	NS	[11]
Fetal IGF-I (ng/mL)	Not significantly different	Not significantly different	NS	[11]
Fetal IGFBP-3 (ng/mL)	Lower	Higher	<0.05	[11]
Contion				

Caption:

Comparison of

maternal and

fetal PGH, IGF-I,

and IGFBP-3

levels in non-

diabetic and

Type 1 diabetic

pregnancies at

36 weeks

gestation.



Condition	Maternal Serum PGH (ng/mL)	Maternal Serum IGF- 1 (ng/mL)	Maternal Serum IGFBP-1 (ng/mL)	p-value (vs. Control)	Reference
Control	1.38 ± 0.10	275.7 ± 11.5	Higher	-	[12]
GDM	1.64 ± 0.11	Significantly Higher	Significantly Lower	p=0.079 (for PGH)	[12]
GDM with	1.93 ± 0.21	Not specified	Not specified	p=0.02 (for PGH vs. Control)	[12]

Caption:

Maternal

serum

concentration

s of PGH,

IGF-1, and

IGFBP-1 at

20 weeks of

gestation in

pregnancies

with and

without

Gestational

Diabetes

Mellitus

(GDM). LGA:

Large for

Gestational

Age.



Parameter	Control Mice	Transgenic Mice with hPGH	p-value	Reference
Fasting Insulin (ng/mL)	0.38 ± 0.07	1.57 ± 0.22	< 0.001	[8]
Post-glucose Insulin (ng/mL)	0.62 ± 0.10	4.17 ± 0.54	< 0.0001	[8]
Caption: Fasting and post-glucose insulin levels in control and transgenic mice overexpressing human placental growth hormone (hPGH).				

### Signaling Pathways of Placental Growth Hormone

PGH exerts its effects by binding to the growth hormone receptor (GHR) on target maternal tissues, initiating a cascade of intracellular signaling events.[4] While sharing the same receptor as pituitary GH, the continuous secretion of PGH leads to a sustained activation of these pathways.

Caption: PGH signaling pathway leading to metabolic adaptations.

### **Experimental Protocols**

The study of PGH's function in maternal metabolism has relied on a variety of experimental models and techniques.

#### In Vivo Animal Models

 Transgenic Mice: Mice overexpressing the human PGH gene have been instrumental in demonstrating its direct role in causing insulin resistance.[4][8] These models allow for



controlled studies of the metabolic consequences of elevated PGH levels.

- Administration of Recombinant PGH: Studies involving the administration of recombinant PGH to pregnant and non-pregnant animals, such as mice and rats, have helped to elucidate its dose-dependent effects on maternal metabolism and fetal growth.[4]
- Other Animal Models: While rodents are commonly used, other species like guinea pigs, sheep, and non-human primates offer valuable, albeit different, models for studying placental function and its impact on pregnancy outcomes due to variations in placentation and hormonal profiles.[13][14][15][16]

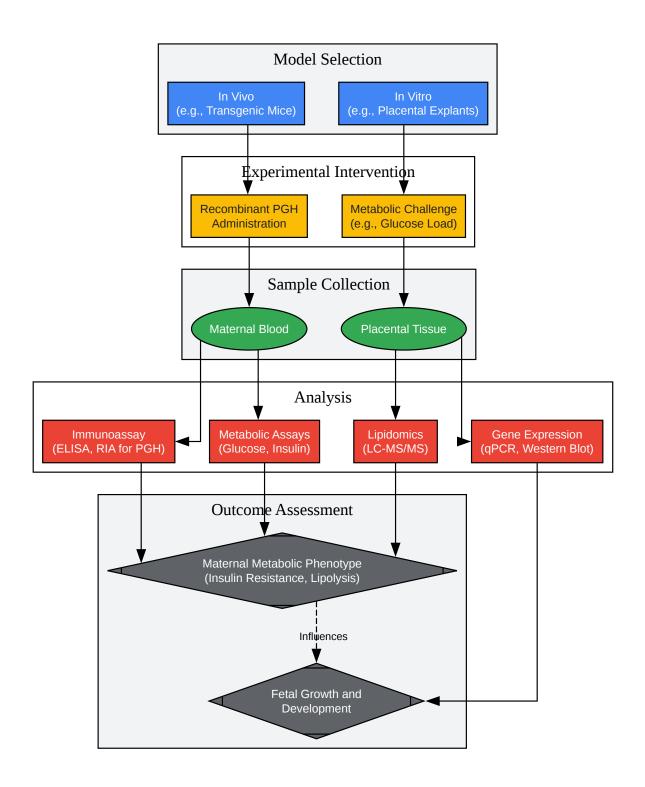
#### In Vitro and Ex Vivo Models

- Placental Explant Cultures: Human placental explants and trophoblast cell cultures are used to study the regulation of PGH secretion. For example, these models have shown that glucose can inhibit PGH secretion in a dose-dependent manner.[12]
- Cell Line Studies: Human and mouse cell lines are utilized to investigate the molecular mechanisms of PGH action and its signaling pathways.[4]

#### Measurement of PGH and Metabolic Parameters

- Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays
   (RIA) are the primary methods for quantifying PGH levels in maternal serum.[9][11] It is crucial to use assays that can distinguish between PGH and pituitary GH.[9]
- Metabolic Tests: Standard metabolic assessments such as oral glucose tolerance tests
   (OGTT), insulin tolerance tests, and hyperinsulinemic-euglycemic clamps are employed in
   both human and animal studies to evaluate insulin sensitivity and glucose metabolism.[2][7]
- Lipid Profiling: Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are
  used to analyze the fatty acid composition of different lipid classes in maternal plasma and
  placental tissue to understand the impact of conditions like obesity and gestational diabetes
  on lipid metabolism.[17]





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Caption: General experimental workflow for studying PGH function.



#### **Conclusion and Future Directions**

**Placental Growth Hormone** is a critical endocrine regulator that profoundly reshapes maternal metabolism to support fetal development. Its continuous secretion drives a state of insulin resistance and enhances lipolysis, ensuring a steady supply of glucose and other nutrients to the fetus. The intricate interplay between PGH, IGF-I, and insulin is central to maintaining a healthy pregnancy. Dysregulation of PGH has been implicated in pregnancy complications such as gestational diabetes and fetal growth abnormalities.

Future research should focus on further elucidating the precise molecular mechanisms underlying PGH-induced insulin resistance and its potential as a therapeutic target for managing metabolic complications in pregnancy. A deeper understanding of the factors that regulate PGH secretion could also open new avenues for early diagnosis and intervention in high-risk pregnancies. The continued development and refinement of animal and in vitro models will be crucial for advancing our knowledge of this pivotal placental hormone.

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- To cite this document: BenchChem. [Placental Growth Hormone: A Pivotal Regulator of Maternal Metabolism During Pregnancy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168480#placental-growth-hormone-function-in-maternal-metabolism]

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